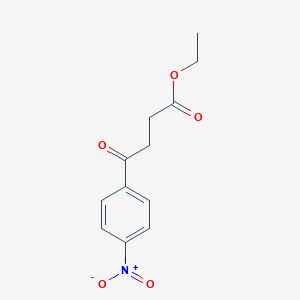

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

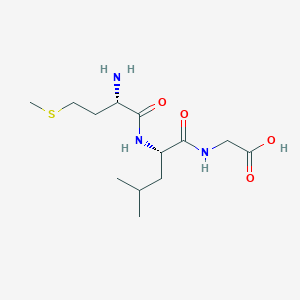

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate seems to be a complex organic compound. It likely contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

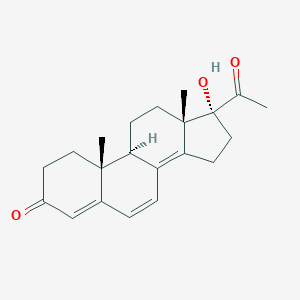

While specific synthesis methods for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate were not found, similar compounds have been synthesized via various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学的研究の応用

Anticancer Agent Synthesis

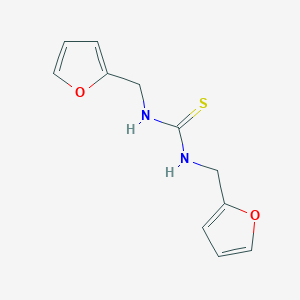

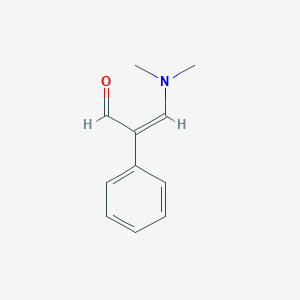

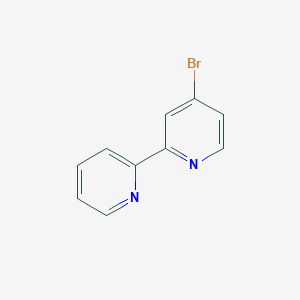

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been utilized in the synthesis of polysubstituted pyrazoles, showing potential as anticancer agents. The process involves the bromination of ethyl 2-[nitrophenylhydrazono]-3-oxobutyrates to afford 4-bromo derivatives, which upon cyclization yield high yields of 4-hydroxpyrazoles. These compounds have been investigated for their anticancer properties, demonstrating the chemical's role in developing therapeutic agents (F. S. Soliman & R. Shafik, 1975).

Optical Storage Materials

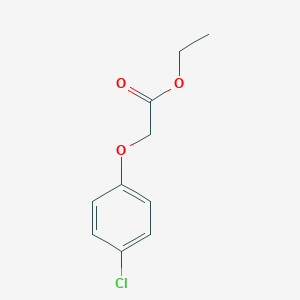

Research has explored the copolymerization of derivatives related to Ethyl 4-(4-nitrophenyl)-4-oxobutyrate for reversible optical storage applications. The interactions between azo groups and side groups in these copolymers lead to significant shifts in absorption maxima and high photoinduced birefringence. This indicates the compound's utility in developing materials with optical storage capabilities (X. Meng et al., 1996).

Biosynthesis Studies

In the field of enology, Ethyl 4-oxobutyrate, a related compound, has been used to study the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries. The compound's addition to simulated sherry under specific conditions confirmed pathways for the formation of various products, showcasing its role in understanding biochemical pathways in food science (G. Fagan et al., 1981).

Antimicrobial Agent Synthesis

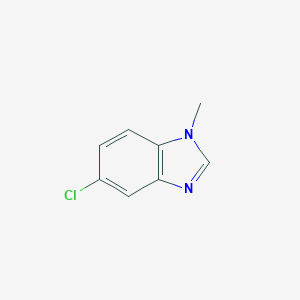

The synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, a process involving Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, has been studied for antimicrobial properties. These compounds have been tested against various microbial strains, revealing their potential as antimicrobial agents and highlighting the compound's application in developing new antimicrobials (S. G. Kucukguzel et al., 1999).

Corrosion Inhibition

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has been implicated in the synthesis of pyranpyrazole derivatives used as corrosion inhibitors for mild steel, useful in industrial pickling processes. These inhibitors demonstrate high efficiency and provide insights into designing more effective corrosion protection strategies (P. Dohare et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-(4-nitrophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQOHLGYAHDYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573807 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate | |

CAS RN |

15118-70-4 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)